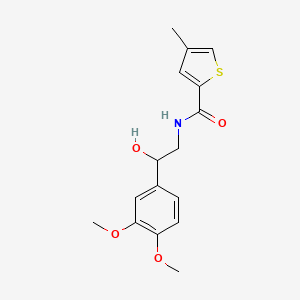![molecular formula C18H24N2O2 B2408445 N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide CAS No. 1110815-58-1](/img/structure/B2408445.png)
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide, commonly referred to as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a critical role in regulating various physiological processes, including cardiac function, neuroprotection, and inflammation.
Mécanisme D'action
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, brain, and immune system. Upon binding to the adenosine A1 receptor, CCPA activates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the inhibition of various downstream signaling pathways, including the protein kinase A pathway, which plays a critical role in regulating various physiological processes.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cardiac contractility, the reduction of neuroinflammation, and the enhancement of neuroprotection. CCPA has also been shown to have anti-inflammatory effects in various cell types, including microglia, astrocytes, and monocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPA is its high selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one of the main limitations of CCPA is its relatively low potency compared to other adenosine A1 receptor agonists, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on CCPA and adenosine A1 receptors. One area of interest is the potential therapeutic effects of adenosine A1 receptor agonists in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists that can be used in a wider range of experimental settings. Finally, there is a need for further research on the downstream signaling pathways activated by adenosine A1 receptor activation, which could lead to the development of novel therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of CCPA involves several steps, including the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-cyano-N-cyclopropyl ethylamine. The final step involves the purification of the product using column chromatography.
Applications De Recherche Scientifique
CCPA has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. For example, CCPA has been used to study the effects of adenosine A1 receptor activation on cardiac function, neuroprotection, and inflammation. CCPA has also been used to investigate the potential therapeutic effects of adenosine A1 receptor agonists in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)14-6-5-13(3)16(9-14)22-10-17(21)20-18(4,11-19)15-7-8-15/h5-6,9,12,15H,7-8,10H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCOFCGOAUVRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

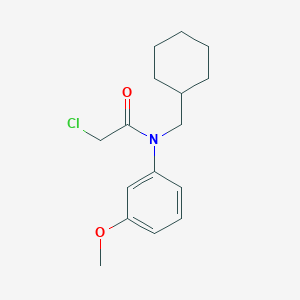
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
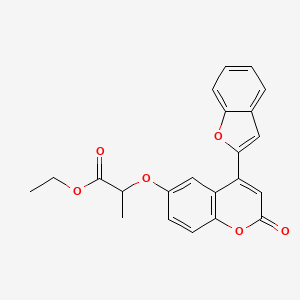
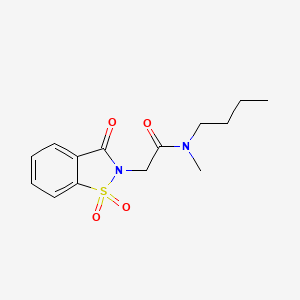
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)
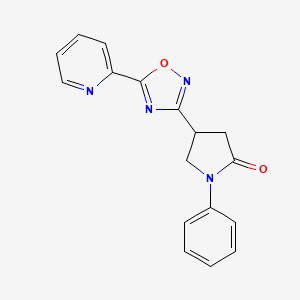

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)
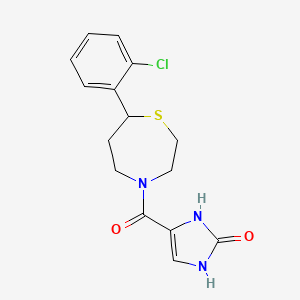
![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)
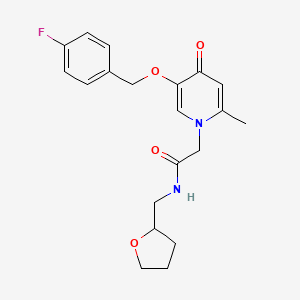
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)
